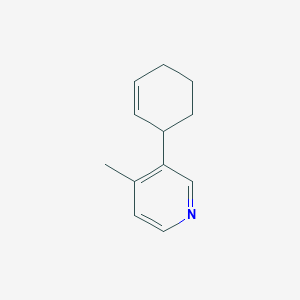

3-(2-Cyclohexenyl)-4-methylpyridine

Description

3-(2-Cyclohexenyl)-4-methylpyridine is a substituted pyridine derivative characterized by a cyclohexenyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. According to AK Scientific, it is commercially available (CAS: N/A in provided evidence, but catalogued under specific product codes) and is synthesized via tailored organic reactions involving pyridine functionalization . Its molecular formula is C₁₂H₁₅N, with a molecular weight of 173.26 g/mol (calculated based on standard atomic weights).

Properties

IUPAC Name |

3-cyclohex-2-en-1-yl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYRWLYEWWQUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclohexenyl)-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexen-1-one with 4-methylpyridine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexenyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of this compound-2-one.

Reduction: Formation of 3-(cyclohexyl)-4-methylpyridine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

3-(2-Cyclohexenyl)-4-methylpyridine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. Studies suggest that this compound may act as an allosteric modulator for certain receptors, particularly in the context of pain management and neurological disorders.

- Case Study: CB1 Receptor Modulation

Recent research has highlighted the role of allosteric modulators in enhancing the therapeutic efficacy of cannabinoid receptors without the adverse effects associated with direct agonists. For instance, analogs of this compound have been evaluated for their ability to modulate the Cannabinoid 1 receptor (CB1R) activity, showing promise in preclinical models for conditions such as neuropathic pain and glaucoma .

Organic Synthesis

Building Block in Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in creating complex molecules through various reactions such as cross-coupling and cyclization.

- Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:- Pyridine N-oxidation : Utilizing pyridine derivatives as starting materials.

- Cycloaddition Reactions : Engaging in Diels-Alder reactions with dienophiles to introduce cyclohexene moieties.

Data Table: Synthetic Routes

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| N-oxidation | 4-Methylpyridine | HNO3, Acetic acid | 85 |

| Diels-Alder | Cyclopentadiene + Pyridine | Heat, Catalyst | 75 |

| Cross-Coupling | Aryl Halide + Organometallic | Pd Catalyst, Base | 90 |

Material Science

Functional Materials

this compound is also explored for its potential in developing functional materials, particularly in electronic applications and as a ligand in coordination chemistry.

- Case Study: Conductive Polymers

The compound has been used to synthesize conductive polymers that exhibit enhanced electrical properties due to the presence of the pyridine ring, which facilitates electron delocalization. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Cyclohexenyl)-4-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular interactions, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Coordination :

- This compound lacks direct coordination data in the evidence, but its structural analogs like 4-methylpyridine N-oxide demonstrate strong ligand behavior in Co(II) complexes, forming octahedral or trigonal-bipyramidal geometries . The cyclohexenyl group may introduce steric hindrance, reducing coordination flexibility compared to smaller substituents (e.g., methyl or chloro groups).

- 2-Chloro-5-(2-Cyclohexenyl)pyridine (from ) shares the cyclohexenyl moiety but differs in substituent position and halogen presence, likely altering electronic properties and reactivity in cross-coupling reactions.

Thermal and Solubility Behavior: 4-Methylpyridine N-oxide exhibits high thermal stability (decomposition at 518 K) due to strong metal-ligand bonds and intermolecular interactions (C–H···S/O) .

Applications in Material Science :

- 4-Methylpyridine N-oxide is pivotal in forming polymorphic Co(II) complexes with distinct magnetic properties , whereas This compound may serve as a sterically demanding ligand or precursor for supramolecular host-guest systems, akin to methylpyridines used in cyclodextrin-based drug delivery .

Synthetic Accessibility :

Biological Activity

3-(2-Cyclohexenyl)-4-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is characterized by a cyclohexene moiety attached to the pyridine ring at the 3-position and a methyl group at the 4-position. The molecular formula is , with a molecular weight of approximately 173.24 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, one study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes involved in cell signaling and metabolism. For example, it may act as an inhibitor of certain kinases or enzymes that are critical for cancer cell survival .

Case Studies and Research Findings

- Antimicrobial Study : A study published in 2021 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition zones against tested pathogens, supporting its potential as a therapeutic agent .

- Anticancer Research : A recent investigation focused on the compound's effect on breast cancer cells, where it was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential role in cancer therapy by inducing apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, apoptosis |

| 2-(4-Butylbenzoyl)-6-methylpyridine | Moderate | Yes | Enzyme inhibition |

| 4-tert-Butylbenzoyl chloride | No | Limited | N/A |

Q & A

Basic Research Questions

Q. What are effective purification strategies for 3-(2-Cyclohexenyl)-4-methylpyridine, given structural similarities to methylpyridine isomers?

- Methodological Answer : Host-guest chemistry using compounds like N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine (H2) can selectively separate pyridine derivatives. For example, H2 achieved 91.6% selectivity for 3-methylpyridine over 4-methylpyridine via enclathration . While the cyclohexenyl group may alter host-guest interactions, recrystallization with tailored hosts or chromatographic methods (e.g., chiral HPLC) should be explored. Validate with single-crystal X-ray diffraction to confirm selectivity.

Q. How can the acidity of this compound be experimentally determined?

- Methodological Answer : Use equilibrium experiments with a deficiency of amide ion (e.g., NaNH₂) in anhydrous solvents at low temperatures (-40°C). Compare proton abstraction rates with reference compounds like 4-methylpyridine, which exhibits stronger acidity than 2-methylpyridine due to resonance stabilization of the conjugate base . Titration with UV-Vis monitoring or computational pKa prediction tools (e.g., DFT) can supplement experimental data.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to identify cyclohexenyl proton environments and methyl group coupling.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- IR : Detect C=N stretching (~1600 cm⁻¹) and cyclohexenyl C-H vibrations.

Cross-reference with analogous pyridine derivatives (e.g., 4-methylpyridine ) to assign peaks.

Advanced Research Questions

Q. How does the cyclohexenyl substituent influence electronic and steric properties in coordination chemistry applications?

- Methodological Answer : Conduct kinetic studies on ligand substitution reactions (e.g., with RuCl₂ complexes) to compare dissociation rates with simpler ligands like 4-methylpyridine. Use DFT calculations to map electron density changes and steric hindrance effects . Single-crystal XRD of metal complexes can reveal structural distortions caused by the cyclohexenyl group.

Q. What strategies resolve contradictions in reported reaction kinetics involving this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, concentration).

- Isotopic Labeling : Use deuterated analogs to isolate kinetic isotope effects.

- Computational Validation : Compare experimental rate constants with DFT-derived activation energies.

Address discrepancies by isolating intermediates (e.g., via stopped-flow spectroscopy) .

Q. Can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking studies with targets like mGlu5 receptors, leveraging structural analogs (e.g., mGlu5 antagonists containing 4-methylpyridine ). Use QSAR models to correlate substituent effects (cyclohexenyl vs. methyl) with binding affinity. Validate with in vitro assays (e.g., radioligand displacement).

Q. How does the cyclohexenyl group affect the compound’s environmental persistence or toxicity profile?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) and compare with 4-methylpyridine’s known soil mobility . Use LC-MS/MS to track degradation products. For toxicity, perform in silico predictions (e.g., ECOSAR) followed by Daphnia magna acute toxicity tests.

Data Analysis and Experimental Design Considerations

- Separation Efficiency : When adapting host-guest methods , account for the cyclohexenyl group’s bulk by modifying host cavity size (e.g., via xanthenyl substituents).

- Acidity Trends : The electron-donating cyclohexenyl group may reduce pyridine ring acidity compared to 4-methylpyridine; confirm via Hammett plots .

- Kinetic Contradictions : Ensure reaction conditions (e.g., solvent polarity, ionic strength) are standardized to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.